molecular formula C9H6BrNO2 B15304715 7-bromo-4-methyl-2,3-dihydro-1H-indole-2,3-dione

7-bromo-4-methyl-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B15304715
M. Wt: 240.05 g/mol
InChI Key: RCZBKZYIVZHUCY-UHFFFAOYSA-N
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Description

7-bromo-4-methyl-2,3-dihydro-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 7-bromo-4-methyl-2,3-dihydro-1H-indole-2,3-dione can be achieved through various synthetic routes. One common method involves the bromination of 4-methyl-2,3-dihydro-1H-indole-2,3-dione using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or chloroform . The reaction conditions typically involve refluxing the mixture to ensure complete bromination.

Chemical Reactions Analysis

7-bromo-4-methyl-2,3-dihydro-1H-indole-2,3-dione undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-bromo-4-methyl-2,3-dihydro-1H-indole-2,3-dione has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-bromo-4-methyl-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

7-bromo-4-methyl-2,3-dihydro-1H-indole-2,3-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

7-bromo-4-methyl-1H-indole-2,3-dione

InChI

InChI=1S/C9H6BrNO2/c1-4-2-3-5(10)7-6(4)8(12)9(13)11-7/h2-3H,1H3,(H,11,12,13)

InChI Key

RCZBKZYIVZHUCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Br)NC(=O)C2=O

Origin of Product

United States

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